Fmoc-3,4-dimethoxy-L-phenylalanine

Overview

Description

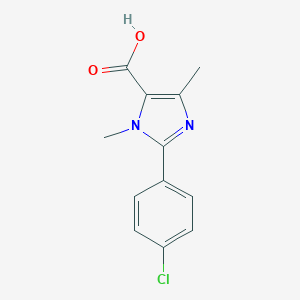

Fmoc-3,4-dimethoxy-L-phenylalanine (Fmoc-Dmp) is an amino acid used in peptide synthesis, a method of creating peptides, proteins, and other molecules from their component amino acids. Fmoc-Dmp is a derivative of the amino acid phenylalanine and is widely used in peptide synthesis due to its stability and reactivity. Fmoc-Dmp can be used to create peptides with a wide range of applications, from pharmaceuticals to cosmetics.

Scientific Research Applications

Synthesis of Protected Phenylalanine Derivatives :

- Baczko et al. (1996) describe the synthesis of N-Fmoc 4-phosphonomethyl-D,L-phenylalanine, suitable for solid phase peptide synthesis (Baczko, Liu, Roques, & Garbay‐Jaureguiberry, 1996).

Antibacterial Composite Materials :

- Schnaider et al. (2019) discuss using Fmoc-pentafluoro-l-phenylalanine-OH nanoassemblies in resin-based composites for antibacterial and anti-inflammatory applications (Schnaider et al., 2019).

Self-Assembly and Hydrogelation :

- Ryan, Anderson, & Nilsson (2010) explore how the self-assembly and hydrogelation of Fmoc-phenylalanine derivatives are influenced by side-chain halogenation (Ryan, Anderson, & Nilsson, 2010).

Nanoassembly and Nanotube Formation :

- Rajbhandary, Raymond, & Nilsson (2017) report on the self-assembly of cation-modified Fmoc-Phe derivatives into hydrogel networks and nanotube structures (Rajbhandary, Raymond, & Nilsson, 2017).

C-Terminal Modification Effects :

- Ryan, Doran, Anderson, & Nilsson (2011) examine how the C-terminal modification of fluorinated Fmoc-Phe derivatives affects self-assembly and hydrogelation (Ryan, Doran, Anderson, & Nilsson, 2011).

Comparison with Peptoid Derivatives :

- Rajbhandary, Brennessel, & Nilsson (2018) compare the self-assembly behavior of Fmoc-Phenylalanine and corresponding peptoid derivatives (Rajbhandary, Brennessel, & Nilsson, 2018).

Bioinspired Nanostructures and Adhesion :

- Fichman et al. (2014) explore the self-assembly of DOPA-containing peptides and their potential applications in biotechnology (Fichman et al., 2014).

Preparation of Biotinylated Amino Acids :

- Feng, Li, Kang, & Liu (2010) report a method for preparing biotinylated 4-amino-D-phenylalanine with Fmoc as the protecting group (Feng, Li, Kang, & Liu, 2010).

Fabrication of Antibacterial Hydrogels :

- Zhao et al. (2021) describe the fabrication of Fmoc-F-based supramolecular hydrogels with improved antibacterial properties (Zhao et al., 2021).

Investigations in Crystal Structures :

- Bojarska et al. (2020) provide a comprehensive summary of noncovalent interactions in crystal structures of amino acids with the Fmoc moiety (Bojarska et al., 2020).

Safety and Hazards

Fmoc-3,4-dimethoxy-L-phenylalanine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. Dust and aerosols formation should be avoided. Non-sparking tools should be used. All sources of ignition should be removed. Personnel should be evacuated to safe areas. People should be kept away from and upwind of spill/leak .

properties

IUPAC Name |

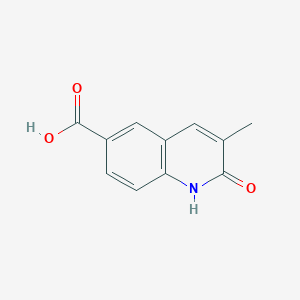

(2S)-3-(3,4-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6/c1-31-23-12-11-16(14-24(23)32-2)13-22(25(28)29)27-26(30)33-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,14,21-22H,13,15H2,1-2H3,(H,27,30)(H,28,29)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRGWWYKCGWQHH-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443272 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184962-88-7 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-methoxy-O-methyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(Pyridin-3-yl)methyl]cyclobutanamine](/img/structure/B69875.png)

![(1R,5S,6r)-rel-Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B69879.png)

![3-Oxa-7-azabicyclo[4.1.0]heptane, 7-acetyl-4-methoxy-, [1R-(1alpha,4beta,6alpha)]-(9CI)](/img/structure/B69889.png)

![8-bromo-3-(3-propan-2-yloxypropyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B69891.png)

![Methyl 2-(2-methylbenzo[d]thiazol-6-yl)acetate](/img/structure/B69894.png)